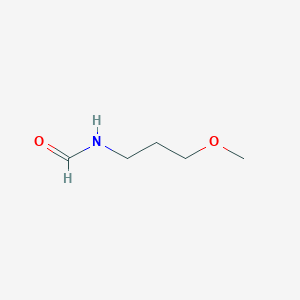

N-(3-methoxypropyl)formamide

Overview

Description

N-(3-methoxypropyl)formamide is an organic compound with the molecular formula C5H11NO2 It is a formamide derivative, characterized by the presence of a formyl group attached to a nitrogen atom, which is further connected to a 3-methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methoxypropyl)formamide can be synthesized through the formylation of 3-methoxypropylamine. One common method involves the reaction of 3-methoxypropylamine with formic acid under solvent-free conditions. The reaction is typically catalyzed by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide in good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and reaction parameters can be fine-tuned to meet industrial standards and requirements.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The formamide group can participate in substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted formamides or other derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methoxypropyl)formamide has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other formamide derivatives and related compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formamides.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. Additionally, the 3-methoxypropyl group can modulate the compound’s solubility and reactivity, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

- N-(3-dimethylaminopropyl)formamide

- N-(3-diethylaminopropyl)formamide

- N-(3-methyl-2-pyridyl)formamide

- N,N-(2-hydroxyethyl)formamide

Uniqueness

N-(3-methoxypropyl)formamide is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties

Biological Activity

N-(3-methoxypropyl)formamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound features a methoxy group attached to a propyl chain, which influences its solubility and reactivity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-methoxypropylamine with formic acid or its derivatives. This reaction yields the desired formamide while allowing for the incorporation of various substituents that can enhance biological activity.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antitumor Activity : Some studies suggest that derivatives of formamides exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : Certain derivatives have shown promise in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Experimental Data

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.

- Table 1 : Cytotoxicity Data Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Induction of apoptosis HCT-116 20 Cell cycle arrest in G0/G1 phase HeLa 25 Inhibition of PI3K/AKT signaling

-

Antimicrobial Activity :

- The compound was tested against various bacterial strains, showing significant inhibition comparable to standard antibiotics.

- Table 2 : Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the propyl chain can significantly affect its potency and selectivity against target cells or enzymes.

Key Findings in SAR Studies:

- Electron-donating groups enhance cytotoxicity.

- The length and branching of alkyl chains influence antimicrobial efficacy.

Properties

IUPAC Name |

N-(3-methoxypropyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-8-4-2-3-6-5-7/h5H,2-4H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQINHDYJQCMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325150 | |

| Record name | N-(3-methoxypropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-42-4 | |

| Record name | N-(3-Methoxypropyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 408874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC408874 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-methoxypropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-METHOXYPROPYL)-FORMAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.